(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide
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Overview
Description
(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Alkylation: The piperidine ring is then alkylated using an appropriate alkyl halide to introduce the 1-methyl-2-piperidinyl group.
Coupling with Phenyl Groups: The alkylated piperidine is coupled with phenyl groups through a series of substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group through a condensation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-phenyl-2-[2-(1-piperidinyl)ethyl]pentanenitrile hydrochloride
- Ethyl (2-methylphenyl) (1-piperidinyl)acetate
Uniqueness
Compared to similar compounds, (2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide stands out due to its unique combination of a piperidine ring and a propenamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFQUBOVWAQW-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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